molecular formula C12H9FO2S B8392872 (6-Fluoro-4-mercapto-naphthalen-2-yl)-acetic acid

(6-Fluoro-4-mercapto-naphthalen-2-yl)-acetic acid

Cat. No. B8392872
M. Wt: 236.26 g/mol
InChI Key: DICYXCUZJNICPE-UHFFFAOYSA-N
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Patent
US08642629B2

Procedure details

A solution of (4-dimethylcarbamoylsulfanyl-6-fluoro-naphthalen-2-yl)-acetic acid methyl ester (40 mg, 0.13 mmol) and potassium hydroxide (72 mg, 1.3 mmol) in methanol (10 mL) was heated at reflux for 3 hours. The resulting mixture was cooled to room temperature, diluted with water (10 mL), acidified with 2 N hydrochloric acid, and extracted with ethyl acetate (10 mL×2). The combined organic layers were washed with water and brine, then dried over sodium sulfate and concentrated in vacuo to afford crude (6-fluoro-4-mercapto-naphthalen-2-yl)-acetic acid (30 mg) as a yellow solid.
Name
(4-dimethylcarbamoylsulfanyl-6-fluoro-naphthalen-2-yl)-acetic acid methyl ester
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:22])[CH2:4][C:5]1[CH:14]=[C:13]([S:15]C(=O)N(C)C)[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([F:21])[CH:11]=2)[CH:6]=1.[OH-].[K+].Cl>CO.O>[F:21][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH:6]=[C:5]([CH2:4][C:3]([OH:22])=[O:2])[CH:14]=[C:13]2[SH:15] |f:1.2|

Inputs

Step One
Name
(4-dimethylcarbamoylsulfanyl-6-fluoro-naphthalen-2-yl)-acetic acid methyl ester
Quantity
40 mg
Type
reactant
Smiles
COC(CC1=CC2=CC=C(C=C2C(=C1)SC(N(C)C)=O)F)=O
Name
Quantity
72 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (10 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=CC(=CC2=CC1)CC(=O)O)S
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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